3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
Description
Significance of the Triazolopyridine Scaffold in Heterocyclic Chemistry
The researchgate.netbeilstein-journals.orgspectrabase.comtriazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif renowned for its wide array of biological activities. google.com This structural framework is a key component in the design of novel therapeutic agents due to its ability to interact with various biological targets. The nitrogen-rich nature of the fused ring system allows for diverse intermolecular interactions, including hydrogen bonding and coordination with metal ions, which are crucial for biological efficacy.
Academic research has extensively demonstrated the versatility of the triazolopyridine core, with derivatives exhibiting activities such as:
Antimicrobial and antifungal google.com
Anti-inflammatory google.com
Anticonvulsant google.com
Anxiolytic google.com
Antipsychotic google.com
Herbicidal and pesticidal google.com
Antimalarial nih.gov
Anticancer researchgate.netbeilstein-journals.org
The bioisosteric relationship between the triazolopyridine scaffold and purine (B94841) has been a significant driver of its exploration in medicinal chemistry. nih.gov This similarity allows triazolopyridine derivatives to act as mimics of endogenous molecules, thereby modulating the function of enzymes and receptors.
Historical Context ofresearchgate.netbeilstein-journals.orgspectrabase.comTriazolo[4,3-a]pyridine System Investigations
The investigation of the researchgate.netbeilstein-journals.orgspectrabase.comtriazolo[4,3-a]pyridine system has a rich history, with early synthetic efforts paving the way for the discovery of its diverse pharmacological potential. Various synthetic strategies have been developed over the years to construct this fused heterocyclic system. A common and efficient method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429), followed by dehydration. organic-chemistry.org Other approaches include the oxidative cyclization of amidrazones and aldehydes, as well as tandem coupling and cyclization reactions. organic-chemistry.org
The development of trazodone, an antidepressant drug, marked a significant milestone in the history of this scaffold, highlighting its therapeutic relevance and stimulating further research into its derivatives. nih.gov This discovery spurred investigations into the structure-activity relationships (SAR) of various substituted triazolopyridines, including those with aryl groups at the 3-position.
Academic Research Trajectories for 3-(2-Chlorophenyl)-researchgate.netbeilstein-journals.orgspectrabase.comtriazolo[4,3-a]pyridine and Related Analogs
Academic research on 3-aryl- researchgate.netbeilstein-journals.orgspectrabase.comtriazolo[4,3-a]pyridine derivatives, including the 2-chlorophenyl analog, has primarily focused on the synthesis of new compounds and the evaluation of their biological activities, particularly as anticancer and antimicrobial agents. The substitution pattern on the phenyl ring at the 3-position has been shown to be a critical determinant of biological activity.
For instance, studies on a series of 3-aryl- researchgate.netbeilstein-journals.orgspectrabase.comtriazolo[4,3-a]quinoline derivatives, a related fused system, demonstrated that the nature and position of substituents on the aryl ring significantly influenced their antibacterial activity. deepdyve.com While specific research data on 3-(2-chlorophenyl)- researchgate.netbeilstein-journals.orgspectrabase.comtriazolo[4,3-a]pyridine is limited in publicly accessible literature, the known bioactivity of its analogs suggests its potential as a scaffold for the development of novel therapeutic agents.
Research into related 3-aryl- researchgate.netbeilstein-journals.orgspectrabase.comtriazolo[4,3-a]pyridines has explored their potential as tubulin polymerization inhibitors for cancer therapy. beilstein-journals.org The introduction of various aryl groups at the 3-position allows for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with the target protein.
Below is a table summarizing the biological activities of some representative 3-substituted researchgate.netbeilstein-journals.orgspectrabase.comtriazolo[4,3-a]pyridine analogs, which provides context for the potential research directions for the 3-(2-chlorophenyl) derivative.
| Compound/Analog Class | Substituent at 3-position | Biological Activity Investigated | Key Findings |
| 3,6-diaryl- researchgate.netbeilstein-journals.orgspectrabase.comtriazolo[4,3-a]pyridines | 3,4,5-trimethoxyphenyl and other aryl groups | Tubulin polymerization inhibition (Anticancer) | Some derivatives displayed excellent antiproliferative efficacies in the nanomolar range. beilstein-journals.org |
| 3-aryl/heteroaryl-9-methyl-1,2,4-triazolo-[4,3-a]-quinolines | Various aryl and heteroaryl groups | Antibacterial | Compounds containing a pyrazole (B372694) moiety were found to be most effective against Gram-positive bacteria. deepdyve.com |
| researchgate.netbeilstein-journals.orgspectrabase.comtriazolo[4,3-a]pyridine sulfonamides | Ethyl | Antimalarial | Showed good in vitro antimalarial activity. nih.gov |
| 3-phenyl- researchgate.netbeilstein-journals.orgspectrabase.comtriazolo[4,3-a]pyridine derivatives | Phenyl and substituted phenyl groups | Smoothened (SMO) inhibitors (Anticancer) | A derivative exhibited significant inhibitory activity against wild-type and mutant SMO. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-10-6-2-1-5-9(10)12-15-14-11-7-3-4-8-16(11)12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIQRTJGUCNKRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2C=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2 Chlorophenyl 1 2 3 Triazolo 4,3 a Pyridine and Its Derivatives
Classical Approaches torsc.orgacs.orgresearchgate.netTriazolo[4,3-a]pyridine Ring System Formation
The foundational methods for constructing the rsc.orgacs.orgresearchgate.nettriazolo[4,3-a]pyridine scaffold have traditionally relied on the cyclization of 2-hydrazinopyridine (B147025) precursors or multi-step sequences starting from readily available pyridine (B92270) derivatives.
Cyclization Reactions of 2-Hydrazinopyridines
A cornerstone in the synthesis of the rsc.orgacs.orgresearchgate.nettriazolo[4,3-a]pyridine ring system is the utilization of 2-hydrazinopyridine as a key intermediate. This precursor undergoes cyclization with various one-carbon electrophiles to form the fused triazole ring.
A prevalent and direct method for the synthesis of 3-substituted rsc.orgacs.orgresearchgate.nettriazolo[4,3-a]pyridines involves the condensation of 2-hydrazinopyridine with an appropriate aldehyde to form a 2-pyridylhydrazone intermediate, which is then subjected to oxidative cyclization. To synthesize the target compound, 3-(2-Chlorophenyl)- rsc.orgacs.orgresearchgate.nettriazolo[4,3-a]pyridine, 2-chlorobenzaldehyde (B119727) is the aldehyde of choice.
The initial condensation reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and often proceeds at room temperature or with gentle heating. The resulting (E)-(2-chlorobenzylidene)hydrazine is then cyclized using an oxidizing agent. A variety of oxidants have been employed for this transformation, including but not limited to, nitrobenzene, ferric chloride, and manganese dioxide. A mild, efficient, and operationally simple one-pot synthesis has been developed for substituted rsc.orgacs.orgresearchgate.nettriazolo[4,3-a]pyridines from 2-hydrazinopyridine and substituted aromatic aldehydes at room temperature. rsc.org This atom-economic method provides facile access to these synthetically and biologically important derivatives. rsc.org
The general reaction scheme is as follows:
Table 1: Examples of Oxidative Cyclization of 2-Pyridylhydrazones
| Aldehyde | Oxidizing Agent | Product | Reference |
| 2-Chlorobenzaldehyde | Not Specified in Abstract | 3-(2-Chlorophenyl)- rsc.orgacs.orgresearchgate.nettriazolo[4,3-a]pyridine | researchgate.net |
| Substituted Aromatic Aldehydes | Not Specified in Abstract | Substituted rsc.orgacs.orgresearchgate.nettriazolo[4,3-a]pyridines | rsc.org |
Another classical approach involves the reaction of 2-hydrazinopyridines with ethyl imidates. This method allows for the introduction of various alkyl and aryl substituents at the 3-position of the triazolopyridine ring. The reaction typically proceeds under mild conditions, often with the use of an acid catalyst such as acetic acid. researchgate.net The electronic and steric properties of both the 2-hydrazinopyridine and the ethyl imidate can significantly influence the reaction rate. researchgate.net For the synthesis of 3-(2-Chlorophenyl)- rsc.orgacs.orgresearchgate.nettriazolo[4,3-a]pyridine, the corresponding ethyl 2-chlorobenzimidate would be the required reagent.
An alternative and widely used strategy commences with 2-chloropyridine (B119429). This starting material can be converted to the key 2-hydrazinopyridine intermediate by reaction with hydrazine (B178648) hydrate. google.com Subsequently, the 2-hydrazinopyridine can be subjected to the cyclization reactions described above.
A more direct route from 2-chloropyridine involves a palladium-catalyzed addition of a hydrazide, followed by dehydration. acs.orgysu.amorganic-chemistry.org For the synthesis of the target compound, this would involve the palladium-catalyzed reaction of 2-chloropyridine with 2-chlorobenzohydrazide. This reaction chemoselectively occurs at the terminal nitrogen atom of the hydrazide. The subsequent dehydration step is often facilitated by heating in acetic acid, sometimes under microwave irradiation, to afford the final rsc.orgacs.orgresearchgate.nettriazolo[4,3-a]pyridine derivative. acs.orgysu.amorganic-chemistry.org This method has been successfully applied to the synthesis of a variety of analogues with diverse substituents at the 3-position. acs.orgysu.am A specific example includes the synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-a]pyridine, highlighting the utility of this palladium-catalyzed approach. researchgate.netamanote.com
Table 2: Synthesis of rsc.orgacs.orgresearchgate.nettriazolo[4,3-a]pyridines from 2-Chloropyridine
| Reagents | Key Steps | Product | Reference |
| 2-Chloropyridine, Hydrazine Hydrate | Formation of 2-hydrazinopyridine | 2-Hydrazinopyridine | google.com |
| 2-Chloropyridine, Semicarbazide Hydrochloride | Reflux in 2-ethoxyethanol (B86334) with H₂SO₄ | rsc.orgacs.orgresearchgate.netTriazolo[4,3-a]pyridin-3(2H)-one | chemicalbook.com |
| 2-Chloropyridine, 2-Chlorobenzohydrazide, Palladium Catalyst | Palladium-catalyzed N-arylation, Dehydration | 3-(2-Chlorophenyl)- rsc.orgacs.orgresearchgate.nettriazolo[4,3-a]pyridine | acs.orgysu.amorganic-chemistry.org |
| 2,4-Dichloropyridine, 2-Chlorobenzohydrazide, Palladium Catalyst | Palladium-catalyzed N-arylation, Dehydration | 7-Chloro-3-(2-chlorophenyl)- rsc.orgacs.orgresearchgate.nettriazolo[4,3-a]pyridine | researchgate.net |
Multi-Step Synthesis Strategies for Substituted Triazolopyridines
The synthesis of more complex or specifically substituted rsc.orgacs.orgresearchgate.nettriazolo[4,3-a]pyridines often necessitates multi-step synthetic sequences. These strategies allow for the introduction of various functional groups on either the pyridine or the triazole ring. For instance, a desired substituent can be introduced onto the pyridine ring prior to the formation of the 2-hydrazino group and subsequent cyclization.
A convergent synthesis approach has been described for the preparation of complex rsc.orgacs.orgresearchgate.nettriazolo[4,3-a]pyridine derivatives. google.com This involves the synthesis of separate, functionalized pyridine and triazole precursors, which are then coupled in a later step. For example, a substituted 2-hydrazinylpyridine can be prepared and then reacted with a suitable carboxylic acid derivative to form a hydrazide, which is then cyclized. nih.gov This multi-step approach offers greater flexibility in the synthesis of a wide array of derivatives.
Modern and Environmentally Benign Synthetic Protocols
In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methodologies in organic chemistry. This trend has also impacted the synthesis of rsc.orgacs.orgresearchgate.nettriazolo[4,3-a]pyridines.
Modern approaches often focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. For instance, the use of microwave irradiation to accelerate the dehydration and cyclization steps is a notable advancement. acs.orgysu.amorganic-chemistry.org This technique can significantly reduce reaction times and improve yields compared to conventional heating methods.
Catalyst-free and additive-free methods under microwave conditions have been developed for the synthesis of related rsc.orgacs.orgresearchgate.nettriazolo[1,5-a]pyridines, which could potentially be adapted for the [4,3-a] isomers. mdpi.com Additionally, the use of greener solvents and catalysts is an active area of research. An environmentally benign synthesis of N-fused 1,2,4-triazoles has been reported using ceric ammonium (B1175870) nitrate (B79036) as a catalyst and polyethylene (B3416737) glycol as a recyclable reaction medium. organic-chemistry.org Electrochemical methods for the cyclization of 2-hydrazinopyridines have also been explored, offering a transition-metal-free and oxidant-free approach. organic-chemistry.org These modern protocols represent a significant step towards more sustainable and efficient syntheses of the rsc.orgacs.orgresearchgate.nettriazolo[4,3-a]pyridine scaffold.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including mdpi.comrsc.orgresearchgate.nettriazolo[4,3-a]pyridine derivatives. researchgate.netnih.govrsc.orgtubitak.gov.tr This technique offers significant advantages over conventional heating methods, such as reduced reaction times, often from hours to minutes, and higher product yields. nih.govrsc.org The efficiency of microwave irradiation stems from its direct heating of the reaction mixture, leading to rapid temperature increases and enhanced reaction kinetics. nih.gov
In the synthesis of 8-chloro- mdpi.comrsc.orgresearchgate.nettriazolo[4,3-a]pyridine derivatives, microwave irradiation was successfully employed in multi-step reactions starting from 2,3-dichloropyridine (B146566) and hydrazine hydrate. researchgate.net This approach not only shortened the reaction time but also resulted in high yields and facile work-up procedures. researchgate.nettubitak.gov.tr For instance, the synthesis of novel urea (B33335) derivatives incorporating the 1,2,4-triazolo[4,3-a]pyridine moiety was effectively carried out under microwave irradiation. tubitak.gov.tr
A comparative study highlighted the superiority of microwave-assisted synthesis over conventional methods. While a particular reaction took 48 hours to achieve a 64-80% yield with conventional heating, the same reaction was completed in just 10-13 minutes with an impressive 92% yield under microwave irradiation. nih.gov Similarly, another synthesis saw a reduction in reaction time from 27 hours to 30 minutes with a 96% yield. nih.gov These examples underscore the potential of microwave technology to create more sustainable and efficient synthetic protocols. nih.govrsc.org
The application of microwave heating is not limited to a single reaction type in the synthesis of triazolopyridines. It has been used for cyclization steps, condensation reactions, and in the formation of key intermediates. researchgate.netysu.am For example, after a palladium-catalyzed addition of hydrazides to 2-chloropyridine, the subsequent dehydrative cyclization to form the mdpi.comrsc.orgresearchgate.nettriazolo[4,3-a]pyridine ring was efficiently performed in acetic acid under microwave irradiation. ysu.am
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Triazole Derivatives
| Reaction | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Reference |
|---|---|---|---|---|---|
| Phthalocyanine synthesis with morpholino-substituted triazole | 48 hours | 64-80% | 10-13 minutes | 92% | nih.gov |
| Piperazine-azole-fluoroquinolone-based 1,2,4-triazole (B32235) synthesis | 27 hours | Not specified | 30 minutes | 96% | nih.gov |
| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide synthesis | Several hours | Not specified | 33-90 seconds | 82% | nih.gov |
| 1,3,5-trisubstituted-1,2,4-triazoles synthesis | > 4 hours | Not specified | 1 minute | 85% | nih.gov |
One-Pot Synthetic Procedures
One-pot syntheses of mdpi.comrsc.orgresearchgate.nettriazolo[4,3-a]pyridines and their derivatives are highly desirable as they offer increased efficiency, reduced waste, and simplified experimental procedures by avoiding the isolation of intermediates. rsc.orgrsc.org These methods often involve multicomponent reactions where several starting materials are combined in a single reaction vessel to form the final product.
A notable one-pot approach involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes at room temperature. rsc.org This method is operationally simple, atom-economic, and tolerates a variety of functional groups, providing easy access to a range of synthetically and biologically important triazolopyridine derivatives. rsc.org Another efficient one-pot synthesis is based on the KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines. rsc.orgnih.gov This transition-metal-free procedure is highly efficient and presents economic and environmental advantages. rsc.orgnih.gov
Three-component reactions have also been successfully employed for the synthesis of related triazolopyrimidine derivatives. mdpi.comjapsonline.com For instance, a series of new mdpi.comrsc.orgresearchgate.nettriazolo[4,3-a]pyrimidine derivatives were prepared in a one-pot synthesis from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate (B1235776). mdpi.com Similarly, new triazolopyrimidine derivatives bearing an indole (B1671886) moiety were synthesized via a three-component reaction of carboxaldehydes, 3-amino-1,2,4-triazole, and 3-indolyl-3-oxopropanenitrile. japsonline.com A four-component strategy has even been developed for the synthesis of highly substituted mdpi.comrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidines. nih.gov
The development of one-pot procedures for the synthesis of 3-substituted-4H- mdpi.comrsc.orgnih.govtriazolo[5,1-c] mdpi.comresearchgate.netoxazin-6(7H)-ones has also been reported, involving sequential esterification, substitution, and 1,3-dipolar cycloaddition processes. semanticscholar.org This method offers high efficiency and good-to-excellent product yields without the need to isolate intermediates. semanticscholar.org
Catalytic Approaches in Triazolopyridine Synthesis
Catalysis plays a crucial role in the development of efficient and selective methods for the synthesis of mdpi.comrsc.orgresearchgate.nettriazolo[4,3-a]pyridines. Various catalytic systems, including transition metals and acid/base catalysts, have been employed to facilitate key bond-forming reactions.
Palladium catalysis has been instrumental in the synthesis of mdpi.comrsc.orgresearchgate.nettriazolo[4,3-a]pyridines. One efficient method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine. ysu.am This reaction occurs chemoselectively at the terminal nitrogen atom of the hydrazide. ysu.am The resulting intermediate can then undergo dehydrative cyclization to yield the desired triazolopyridine. ysu.am This two-step sequence, where the cyclization can be performed on the crude product of the palladium-catalyzed addition, provides a convenient and high-yielding route to these compounds. ysu.am
The palladium-catalyzed coupling of aldehyde-derived hydrazones is another practical approach for the synthesis of triazolopyridines and related heterocycles. mdpi.comnih.gov This method allows for the construction of the triazole ring system through a C-N bond-forming cross-coupling reaction.
Copper-catalyzed reactions have emerged as an environmentally benign and economically attractive approach for the synthesis of triazolopyridine derivatives. researchgate.net Copper-catalyzed direct C-H (hetero)arylation of the mdpi.comrsc.orgresearchgate.nettriazolo[4,3-a]pyridine core has been accomplished to synthesize 3-aryl- mdpi.comrsc.orgresearchgate.nettriazolo[4,3-a]pyridines. researchgate.net This method streamlines the synthesis of these compounds, which are of interest as potential blue-emitting materials. researchgate.net
Furthermore, a general and efficient copper-catalyzed benzylation of triazolopyridine with N-tosylhydrazones has been developed. nih.gov This reaction forms a C(sp2)-C(sp3) bond through cross-coupling, providing a practical method to afford 3-benzylated triazolopyridines in moderate to good yields. nih.gov The use of copper catalysts in these C-H functionalization reactions avoids the need for pre-functionalized starting materials, making the synthetic routes more atom-economical.
Acid and base catalysis are frequently employed in the cyclization and rearrangement steps of triazolopyridine synthesis. In a one-pot, three-component synthesis of mdpi.comrsc.orgresearchgate.nettriazolo[4,3-a]pyrimidine derivatives, the reaction between 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate is facilitated by a catalyst. mdpi.com
A plausible mechanism for the KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines involves the generation of hypoiodate from the oxidation of iodide. nih.gov The in-situ generated hydrazone intermediate is then oxidized and undergoes intermolecular nucleophilic cyclization. nih.gov The presence of a base can influence key steps in this process, thereby enhancing the reaction outcomes. nih.gov
Oxidative Cyclization Strategies
Oxidative cyclization is a common and effective strategy for the synthesis of the mdpi.comrsc.orgresearchgate.nettriazolo[4,3-a]pyridine ring system. mdpi.com This approach typically involves the formation of a hydrazone intermediate from the reaction of a hydrazine derivative (such as 2-hydrazinopyridine) with an aldehyde or ketone, followed by an oxidation-induced cyclization to form the fused triazole ring. mdpi.comnih.gov
A variety of oxidizing agents have been utilized for this transformation. N-Chlorosuccinimide (NCS) has been used as an efficient reagent for the oxidative cyclization of 2-pyridylhydrazones to yield mdpi.comrsc.orgresearchgate.nettriazolo[4,3-a]pyridines under very mild conditions. mdpi.com This method is operationally convenient and provides high yields. mdpi.com
Iodine-mediated oxidative cyclization is another facile and efficient approach. nih.gov This transition-metal-free process is broadly applicable to a variety of aldehydes, including aromatic, aliphatic, and α,β-unsaturated aldehydes, and can be performed on a gram scale. nih.gov A KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines has also been developed as a one-pot, transition-metal-free procedure. rsc.orgnih.gov
Diacetoxyiodobenzene is another effective oxidizing agent for intramolecular C-N bond formation, leading to the synthesis of related fused triazole systems with good yields under mild cyclization conditions. mdpi.com
Table 2: Oxidizing Agents in the Synthesis of mdpi.comrsc.orgresearchgate.netTriazolo[4,3-a]pyridines
| Oxidizing Agent | Substrates | Key Features | Reference |
|---|---|---|---|
| N-Chlorosuccinimide (NCS) | 2-Pyridylhydrazones | Mild conditions, convenient, high yielding | mdpi.com |
| Iodine (I₂) | Hydrazones from aryl hydrazines and aldehydes | Transition-metal-free, broad substrate scope, scalable | nih.gov |
| Potassium Iodide (KI) / Oxidant | α-Keto acids and 2-hydrazinopyridines | One-pot, transition-metal-free, economical, environmentally friendly | rsc.orgnih.gov |
| Diacetoxyiodobenzene | Schiff bases | Mild cyclization conditions, good yields | mdpi.com |
Electrochemically Induced Cyclization Reactions
Electrochemical synthesis has emerged as a powerful and sustainable tool in modern organic chemistry, offering an alternative to conventional methods that often require harsh reagents or metal catalysts. In the context of the mdpi.comorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine scaffold, electrochemically induced cyclization reactions represent a frontier approach. While the direct electrochemical synthesis of 3-(2-Chlorophenyl)- mdpi.comorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine is not extensively detailed in the reviewed literature, the application of this methodology to analogous structures provides a strong basis for its potential utility.
One notable example is the electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates, which yields 3-amino- mdpi.comorganic-chemistry.orgresearchgate.net-triazolo[4,3-a]pyridines and related heterocycles. organic-chemistry.org This process facilitates the formation of crucial C-N bonds under mild conditions, obviating the need for transition metals or external oxidants. organic-chemistry.org The reaction proceeds through an intramolecular cyclization mechanism initiated by electrochemical oxidation.
Another relevant electrochemical approach involves the anodic oxidation of aryl hydrazones of pyridine derivatives. This method has been successfully employed for the synthesis of the isomeric s-triazolo[3,4-a]pyridinium salts in high yields. The reaction is carried out via controlled potential electrolysis in a divided cell. While this produces a different regioisomer, it underscores the feasibility of forming the triazole ring fused to a pyridine ring through electrochemical means.
The general principle of these reactions involves the generation of a reactive intermediate via an electrochemical process, which then undergoes an intramolecular cyclization to form the fused heterocyclic system. The specifics of the reaction, such as the electrode materials, solvent, supporting electrolyte, and applied potential, are critical parameters that influence the reaction's efficiency and selectivity.
The table below summarizes representative findings for the electrochemical synthesis of derivatives related to the mdpi.comorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine scaffold, illustrating the conditions and outcomes of these advanced synthetic methods.
| Starting Materials | Product Type | Key Reaction Conditions | Yield (%) | Reference |
| 2-Hydrazinopyridines and Isothiocyanates | 3-Amino- mdpi.comorganic-chemistry.orgresearchgate.net-triazolo pyridines | Undivided cell, Carbon anode, Platinum cathode, KI as mediator, CH3CN/H2O solvent, constant current electrolysis | 65-95 | organic-chemistry.org |
| Phenylhydrazone of 2-acetylpyridine | 1-Phenyl-3-methyl-1H-1,2,3-triazolo[3,4-a] pyridinium (B92312) perchlorate | Divided cell, Platinum gauze anode, Acetonitrile with Et4NClO4 electrolyte, controlled potential electrolysis | High | |
| N-Tosylhydrazones and Pyridine Derivatives | Fused 1,2,4-Triazole Heterocyclic Compounds | Electrochemical oxidation, intermolecular [3+2] cycloaddition | Good |
Retrosynthetic Analysis of the 3-(2-Chlorophenyl)-mdpi.comorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic route. For the 3-(2-Chlorophenyl)- mdpi.comorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine scaffold, several retrosynthetic disconnections can be proposed based on established synthetic methodologies for this class of compounds.
Disconnection 1: C3-N4 and N1-C8a Bond Cleavage
The most common and direct retrosynthetic approach involves the disconnection of the triazole ring, specifically the C3-N4 and N1-C8a bonds. This leads back to two primary building blocks: 2-hydrazinopyridine and a derivative of 2-chlorobenzoic acid, such as 2-chlorobenzaldehyde.
This forward synthesis would involve the condensation of 2-hydrazinopyridine with 2-chlorobenzaldehyde to form an intermediate hydrazone, N'-(2-chlorobenzylidene)-2-hydrazinopyridine. Subsequent intramolecular oxidative cyclization of this hydrazone would then yield the target molecule. Various oxidizing agents have been reported for this type of cyclization. This one-pot synthesis from readily available starting materials is highly efficient. rsc.org
Disconnection 2: N2-C3 and C5-N4 Bond Cleavage
An alternative retrosynthetic pathway involves the disconnection of the N2-C3 and C5-N4 bonds of the triazole ring. This strategy leads to a 2-chloropyridine derivative and 2-chlorobenzoyl hydrazide.
In the forward direction, this synthesis would likely proceed via a palladium-catalyzed coupling reaction between 2-chloropyridine and 2-chlorobenzoyl hydrazide. organic-chemistry.org The initial coupling would be followed by an intramolecular cyclization, likely under acidic or thermal conditions, to form the triazole ring and furnish the desired 3-(2-Chlorophenyl)- mdpi.comorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine. This method offers a different strategic approach, relying on transition-metal catalysis to construct the key bonds.
Chemical Reactivity and Transformation Studies of 3 2 Chlorophenyl 1 2 3 Triazolo 4,3 a Pyridine
Functional Group Interconversions on the Chlorophenyl Moiety
The 2-chlorophenyl substituent at the 3-position of the triazolopyridine ring offers a handle for a variety of functional group interconversions, primarily through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. While specific studies on 3-(2-Chlorophenyl)- wikipedia.orgbeilstein-journals.orgbeilstein-journals.orgtriazolo[4,3-a]pyridine are not extensively documented, the reactivity of the chlorophenyl group attached to heterocyclic systems is well-established.
Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by strong nucleophiles, a reaction that is often facilitated by the electron-withdrawing nature of the adjacent triazole ring. Typical nucleophiles that could be employed include alkoxides, thiolates, and amines, leading to the corresponding ether, thioether, and amino derivatives. The reaction conditions would likely require elevated temperatures and a polar aprotic solvent.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The chlorine atom on the phenyl ring can participate in reactions such as:
Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Heck Reaction: Reaction with alkenes to form substituted alkenes.
These reactions would allow for the synthesis of a diverse library of derivatives with modified steric and electronic properties on the phenyl ring.
Reactions at the Triazole and Pyridine (B92270) Ring Systems
The fused wikipedia.orgbeilstein-journals.orgbeilstein-journals.orgtriazolo[4,3-a]pyridine ring system possesses distinct reactive sites. The pyridine ring is generally susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups or when a good leaving group is present. The triazole ring can also undergo specific reactions.
A study on the closely related 5-chloro-3-(4-chlorophenyl)- wikipedia.orgbeilstein-journals.orgbeilstein-journals.orgtriazolo[4,3-a]pyrazine demonstrated that the chlorine atom on the pyrazine (B50134) ring readily undergoes nucleophilic substitution with various primary amines. beilstein-journals.orgbeilstein-journals.org This suggests that a similar reactivity could be expected for chloro-substituted derivatives of 3-(2-Chlorophenyl)- wikipedia.orgbeilstein-journals.orgbeilstein-journals.orgtriazolo[4,3-a]pyridine, allowing for the introduction of diverse amino functionalities on the pyridine portion of the molecule. The study on the triazolopyrazine analog showed exclusive substitution at the 8-position (tele-substitution) when reacted with primary amines at room temperature. beilstein-journals.org
Alkylation reactions can occur at the nitrogen atoms of the triazole ring. For instance, the synthesis of Trazodone and its analogs involves the alkylation of the N2 nitrogen of the wikipedia.orgbeilstein-journals.orgbeilstein-journals.orgtriazolo[4,3-a]pyridin-3(2H)-one core. google.comglobalresearchonline.net
Investigation of Rearrangement Mechanisms
Heterocyclic systems, including wikipedia.orgbeilstein-journals.orgbeilstein-journals.orgtriazolo[4,3-a]pyridines, are known to undergo rearrangement reactions, with the Dimroth rearrangement being a prominent example.
Dimroth Rearrangement inwikipedia.orgbeilstein-journals.orgbeilstein-journals.orgTriazolo[4,3-a]pyridines
The Dimroth rearrangement is a common isomerization process in many nitrogen-containing heterocyclic systems, including the interconversion of wikipedia.orgbeilstein-journals.orgbeilstein-journals.orgtriazolo[4,3-a]pyridines to their more thermodynamically stable wikipedia.orgbeilstein-journals.orgbeilstein-journals.orgtriazolo[1,5-a]pyridine isomers. beilstein-journals.orgnih.govresearchgate.netbenthamscience.com This rearrangement typically proceeds through a ring-opening and ring-closure sequence. The accepted mechanism often involves protonation of a ring nitrogen atom, followed by nucleophilic attack (often by a solvent molecule like water or a base), leading to the cleavage of the triazole ring. Subsequent rotation and re-cyclization result in the rearranged product. nih.gov This process can be catalyzed by both acids and bases. benthamscience.com
Influence of Electronic and Steric Properties on Rearrangement Pathways
The facility of the Dimroth rearrangement is significantly influenced by the electronic and steric nature of the substituents on the heterocyclic ring.
Steric Effects: The steric bulk of substituents can influence the rate and outcome of the rearrangement. Large substituents may hinder the approach of the nucleophile or affect the conformational changes required for the ring-opening and closing steps. In some cases, steric hindrance can prevent the rearrangement from occurring altogether.
The table below summarizes the key factors influencing the Dimroth rearrangement in wikipedia.orgbeilstein-journals.orgbeilstein-journals.orgtriazolo[4,3-a]pyridine systems.
| Factor | Influence on Dimroth Rearrangement | Reference(s) |
| pH | Can be catalyzed by both acids and bases. | benthamscience.com |
| Electron-withdrawing groups on the pyridine ring | Facilitate the rearrangement. | beilstein-journals.org |
| Electron-donating groups on the pyridine ring | May hinder the rearrangement. | |
| Steric hindrance | Can slow down or prevent the rearrangement. |
Derivatization Strategies for Structural Modification
The 3-(2-Chlorophenyl)- wikipedia.orgbeilstein-journals.orgbeilstein-journals.orgtriazolo[4,3-a]pyridine scaffold can be derivatized at several positions to generate a library of new compounds for structure-activity relationship (SAR) studies.
N-Alkylation of the Triazole Ring: As exemplified by the synthesis of Trazodone, the nitrogen atom at the 2-position of the corresponding triazolone can be alkylated with various side chains. google.comglobalresearchonline.net This approach allows for the introduction of different functional groups and the modulation of physicochemical properties such as solubility and lipophilicity.
Substitution on the Pyridine Ring: Introducing substituents onto the pyridine ring is another key derivatization strategy. This can be achieved by starting with a substituted 2-chloropyridine (B119429) in the initial synthesis of the triazolopyridine core. Alternatively, for an existing core, electrophilic aromatic substitution reactions could potentially be employed, although the fused triazole ring is deactivating. A more viable approach would be the introduction of a leaving group (like a halogen) on the pyridine ring, which can then be displaced by various nucleophiles, as demonstrated in the analogous triazolopyrazine system. beilstein-journals.orgbeilstein-journals.org
Modification of the Phenyl Ring: As discussed in section 3.1, the 2-chlorophenyl group can be modified using a variety of modern cross-coupling reactions to introduce diverse substituents. This allows for fine-tuning of the electronic and steric properties of this part of the molecule.
The table below outlines some of the key derivatization strategies for the 3-(2-Chlorophenyl)- wikipedia.orgbeilstein-journals.orgbeilstein-journals.orgtriazolo[4,3-a]pyridine scaffold.
| Derivatization Site | Reaction Type | Potential Reagents | Resulting Functional Group(s) | Reference(s) |
| Chlorophenyl Moiety | Nucleophilic Aromatic Substitution | Alkoxides, Thiolates, Amines | Ethers, Thioethers, Amines | |
| Suzuki Coupling | Boronic acids/esters | Aryl, Alkyl | ||
| Buchwald-Hartwig Amination | Amines | Arylamines | ||
| Triazole Ring (N2) | Alkylation | Alkyl halides with various functional groups | N-alkylated derivatives | google.comglobalresearchonline.net |
| Pyridine Ring | Nucleophilic Substitution (on a halo-derivative) | Amines, Alkoxides | Amino, Alkoxy derivatives | beilstein-journals.orgbeilstein-journals.org |
Advanced Spectroscopic Characterization and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-(2-Chlorophenyl)- rsc.orgmdpi.comspectrabase.comtriazolo[4,3-a]pyridine, ¹H and ¹³C NMR are fundamental for mapping the proton and carbon frameworks of the molecule.
The ¹H NMR spectrum of 3-(2-Chlorophenyl)- rsc.orgmdpi.comspectrabase.comtriazolo[4,3-a]pyridine is expected to exhibit distinct signals for each unique proton in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The protons on the pyridine (B92270) and chlorophenyl rings will appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The integration of these signals corresponds to the number of protons, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, providing valuable information about the substitution pattern.
Based on analogous structures, the expected ¹H NMR data is summarized in the interactive table below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine H | 8.5 - 8.7 | d | 7.0 |
| Pyridine H | 7.8 - 8.0 | d | 9.0 |
| Pyridine H | 7.3 - 7.5 | m | |
| Pyridine H | 6.9 - 7.1 | t | 6.5 |
| Chlorophenyl H | 7.5 - 7.7 | m | |
| Chlorophenyl H | 7.3 - 7.5 | m |
Note: The data presented is a hypothetical representation based on the analysis of structurally similar compounds.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 3-(2-Chlorophenyl)- rsc.orgmdpi.comspectrabase.comtriazolo[4,3-a]pyridine will give a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., aromatic, part of a fused ring system). The carbons of the triazolopyridine and chlorophenyl rings are expected to resonate in the range of 110 to 160 ppm.
A representative ¹³C NMR data set is provided in the interactive table below.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Triazolo[4,3-a]pyridine C | 148 - 150 |
| Triazolo[4,3-a]pyridine C | 145 - 147 |
| Triazolo[4,3-a]pyridine C | 127 - 129 |
| Triazolo[4,3-a]pyridine C | 115 - 117 |
| Triazolo[4,3-a]pyridine C | 113 - 115 |
| Chlorophenyl C (C-Cl) | 130 - 132 |
| Chlorophenyl C | 129 - 131 |
| Chlorophenyl C | 126 - 128 |
| Fused Ring C | 118 - 120 |
| Fused Ring C | 123 - 125 |
Note: The data presented is a hypothetical representation based on the analysis of structurally similar compounds.
While not directly applicable to 3-(2-Chlorophenyl)- rsc.orgmdpi.comspectrabase.comtriazolo[4,3-a]pyridine itself, ¹⁹F and ³¹P NMR spectroscopy would be crucial for characterizing derivatives of this compound that contain fluorine or phosphorus atoms, respectively. nih.govamazonaws.com These techniques provide sensitive probes for the local electronic environment of these heteroatoms, offering valuable structural information. For instance, in a fluorinated derivative, the ¹⁹F NMR spectrum would show chemical shifts and coupling constants that are highly informative of the fluorine atom's position on the aromatic rings. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
HRMS provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For 3-(2-Chlorophenyl)- rsc.orgmdpi.comspectrabase.comtriazolo[4,3-a]pyridine (C₁₂H₈ClN₃), the calculated exact mass can be compared to the experimentally determined mass to confirm the molecular formula with high confidence. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature in the mass spectrum.
| Ion | Calculated m/z |
| [M+H]⁺ (for C₁₂H₉³⁵ClN₃⁺) | 229.0485 |
| [M+H]⁺ (for C₁₂H₉³⁷ClN₃⁺) | 231.0455 |
Note: The data presented is a hypothetical representation based on the elemental composition.
ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the context of 3-(2-Chlorophenyl)- rsc.orgmdpi.comspectrabase.comtriazolo[4,3-a]pyridine, ESI-MS would likely produce a prominent protonated molecule, [M+H]⁺. The fragmentation of this ion can be induced (e.g., through collision-induced dissociation) to generate a characteristic fragmentation pattern that can be used to further confirm the structure. Common fragmentation pathways might involve the loss of small neutral molecules or cleavage of the bonds linking the chlorophenyl and triazolopyridine moieties.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful non-destructive method for identifying functional groups and elucidating the molecular structure of a compound. The analysis of the vibrational modes of the researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridine scaffold is critical for its characterization.
For the analogous compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, a detailed vibrational analysis has been performed, with assignments of observed spectral bands to specific molecular motions aided by theoretical calculations such as Density Functional Theory (DFT). nih.gov The key vibrational modes are associated with the fused triazole and pyridine rings and the substituent groups.
Characteristic vibrations of the triazolopyridine skeleton include:
Ring Stretching Vibrations (ν): The C=N and C=C stretching vibrations within the fused heterocyclic rings typically appear in the 1650-1400 cm⁻¹ region.
In-plane Bending Vibrations (δ): These modes, involving the bending of C-H and N-H bonds within the plane of the rings, are generally observed in the 1450-1000 cm⁻¹ range. For instance, a band at 1420 cm⁻¹ in the IR spectrum of the amine analog is assigned to the δ(N–H⋯N) in-plane bending vibration. nih.gov
Out-of-plane Bending Vibrations (γ): The out-of-plane bending of C-H bonds gives rise to characteristic bands, often in the 900-700 cm⁻¹ region, which can be sensitive to the substitution pattern on the aromatic rings.
Ring Wagging and Torsion Modes (γ and τ): Low-frequency modes corresponding to the collective wagging and torsional motions of the entire fused-ring skeleton are found in the far-IR and Raman spectra. In the amine analog, a γ(Φ) wagging motion of the entire skeleton is observed at 425 cm⁻¹ (IR) and 430 cm⁻¹ (Raman), while a torsional τ(Φ) mode appears around 192 cm⁻¹ (IR) and 191 cm⁻¹ (Raman). nih.gov
Table 1: Selected Vibrational Modes for the researchgate.netnih.govresearchgate.netTriazolo[4,3-a]pyridine Scaffold (based on 1,2,4-triazolo[4,3-a]pyridin-3-amine) nih.gov
| Vibrational Mode | IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Description |
| ν(Φ) | ~1339 | ~1340 | Asymmetric stretching of the triazolopyridine skeleton |
| ν(Φ) | 766-770 | 766-770 | Symmetric stretching of the triazolopyridine skeleton |
| γ(Φ) | ~425 | ~430 | Wagging motion of the entire skeleton |
| τ(Φ) | ~192 | ~191 | Torsional wagging of the entire skeleton |
X-ray Crystallography for Solid-State Structural Determination
While the specific crystal structure of 3-(2-Chlorophenyl)- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridine is not publicly available, the analysis of its analog, 1,2,4-triazolo[4,3-a]pyridin-3-amine, offers valuable insights into the expected solid-state features. This analog crystallizes in the monoclinic P2₁/n space group, with eight molecules in the unit cell. nih.gov
Table 2: Crystallographic Data for the Analog 1,2,4-Triazolo[4,3-a]pyridin-3-amine nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.5666 |
| b (Å) | 12.6649 |
| c (Å) | 16.8190 |
| β (°) | 99.434 |
| Volume (ų) | 1169.5 |
| Z | 8 |
The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, are crucial in determining the crystal's stability, density, and morphology.
In the crystal structure of 1,2,4-triazolo[4,3-a]pyridin-3-amine, the most significant intermolecular interaction is hydrogen bonding. The asymmetric unit contains two distinct molecules linked via N–H⋯N hydrogen bonds, forming a dimeric structure with an R₂²(8) graph set motif. nih.gov
For 3-(2-Chlorophenyl)- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridine, while classical hydrogen bond donors are absent, a variety of other weak interactions would be expected to direct the crystal packing. These could include:
C–H⋯N Interactions: Weak hydrogen bonds can form between C-H groups on the phenyl or pyridine rings and the nitrogen atoms of the triazole or pyridine rings of adjacent molecules.
π–π Stacking: The planar aromatic systems of the triazolopyridine core and the chlorophenyl ring can engage in π–π stacking interactions, where the electron clouds of the rings overlap, contributing to lattice stability.
Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis basic sites (such as the nitrogen atoms) on neighboring molecules. This is a directional interaction (C–Cl⋯N) that can be a significant structure-directing force.
C–H⋯π Interactions: Hydrogen atoms attached to one molecule can interact with the π-electron cloud of an aromatic ring on a neighboring molecule.
Conformational analysis in the solid state reveals the preferred three-dimensional shape of the molecule as dictated by the constraints of the crystal lattice. The key conformational parameter for 3-(2-Chlorophenyl)- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridine is the dihedral angle between the plane of the fused triazolopyridine ring system and the plane of the 2-chlorophenyl ring.
Computational and Theoretical Investigations of 3 2 Chlorophenyl 1 2 3 Triazolo 4,3 a Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular structure, energy, and other properties. These methods solve the Schrödinger equation approximately for a given molecule, providing a detailed picture of its electronic makeup.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mostwiedzy.pl It is based on the principle that the energy of a system can be determined from its electron density. DFT is widely used for its favorable balance of accuracy and computational cost, making it suitable for studying relatively complex organic molecules like 3-(2-Chlorophenyl)- researchgate.netmdpi.comyoutube.comtriazolo[4,3-a]pyridine.
DFT studies allow for the optimization of the molecule's geometry to find its most stable conformation. From this optimized structure, various electronic properties are calculated, including the distribution of electron density, the molecular electrostatic potential, and the energies of the molecular orbitals. biointerfaceresearch.comresearchgate.net These calculations are instrumental in predicting the molecule's reactivity, stability, and spectroscopic characteristics. For related triazole and triazolopyridine systems, DFT has been successfully used to elucidate their electronic properties and potential bioactivity. mdpi.commdpi.com
The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. The functional (e.g., B3LYP, CAM-B3LYP) is an approximation of the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.
For molecules containing fused heterocyclic rings and halogen substituents, Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly employed. biointerfaceresearch.comresearchgate.net The inclusion of polarization functions (d,p) and diffuse functions (+) is often necessary to accurately describe the electronic distribution, particularly for systems with lone pairs and pi-electrons. mostwiedzy.pl The selection of the methodology involves a careful balance to ensure that the computational model is robust enough to yield reliable results without being excessively demanding on computational resources. Studies on similar heterocyclic compounds have frequently utilized the B3LYP functional combined with the 6-311G or 6-311++G basis sets to achieve accurate predictions of geometry and electronic properties. biointerfaceresearch.comresearchgate.netnih.gov
| Component | Common Selections | Purpose |
|---|---|---|
| Functional | B3LYP, CAM-B3LYP, M06-2X | Approximates the exchange-correlation energy, a key component of the total electronic energy. |
| Basis Set | 6-31G(d,p), 6-311G(d,p), 6-311++G(d,p), aug-cc-pVTZ | Provides the mathematical functions to construct the molecular orbitals. Larger basis sets generally yield more accurate results. |
| Solvation Model | PCM, SMD | (Optional) Simulates the effect of a solvent on the molecule's properties. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and shapes of these orbitals are critical in determining how a molecule interacts with others.
The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. nih.gov The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its nucleophilicity. A higher EHOMO value indicates a greater tendency to donate electrons. In computational studies of related triazolopyridine derivatives, the HOMO is often distributed across the fused researchgate.netmdpi.comyoutube.comtriazolo[4,3-a]pyridine ring system and can extend to the substituted phenyl ring. researchgate.net The electron density distribution of the HOMO for 3-(2-Chlorophenyl)- researchgate.netmdpi.comyoutube.comtriazolo[4,3-a]pyridine would pinpoint the regions of the molecule most susceptible to electrophilic attack.
The LUMO is the innermost orbital without electrons and acts as an electron acceptor. nih.gov Its energy (ELUMO) is related to the electron affinity of the molecule. A lower ELUMO value suggests a greater ability to accept electrons, indicating electrophilic character. For similar triazolopyridine structures, the LUMO is typically localized on the electron-deficient triazolopyridine core. researchgate.net The analysis of the LUMO's shape and location on the 3-(2-Chlorophenyl)- researchgate.netmdpi.comyoutube.comtriazolo[4,3-a]pyridine molecule would identify the sites most likely to undergo nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO), is a crucial descriptor of molecular stability and reactivity. schrodinger.comdergipark.org.tr A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive and easily polarizable. nih.gov This energy gap can be calculated using DFT and is often correlated with the electronic absorption properties of the molecule, as it approximates the lowest energy electronic excitation. schrodinger.com
| Parameter | Symbol | Significance |
|---|---|---|
| HOMO Energy | EHOMO | Indicates the molecule's electron-donating capability. Related to ionization potential. |
| LUMO Energy | ELUMO | Indicates the molecule's electron-accepting capability. Related to electron affinity. |
| Energy Gap | ΔE | Correlates with chemical reactivity and kinetic stability. A smaller gap often implies higher reactivity. |
| Chemical Potential | μ | Describes the escaping tendency of electrons from a system. Calculated as (EHOMO + ELUMO) / 2. |
| Chemical Hardness | η | Measures the resistance to change in electron distribution. Calculated as (ELUMO - EHOMO) / 2. |
| Electrophilicity Index | ω | Quantifies the energy lowering of a system when it accepts electrons. Calculated as μ2 / 2η. |
Molecular Electrostatic Potential (MEP) Surface Analysis
A comprehensive search of scientific literature did not yield specific studies conducting Molecular Electrostatic Potential (MEP) surface analysis on 3-(2-Chlorophenyl)-triazolo[4,3-a]pyridine. This type of analysis is a valuable computational tool used to visualize the charge distribution of a molecule, identifying electrophilic and nucleophilic sites crucial for understanding chemical reactivity and intermolecular interactions. While MEP analyses have been performed on related heterocyclic compounds, data specifically for the title compound is not publicly available.
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stability
Detailed Natural Bond Orbital (NBO) analysis, a method used to study charge transfer, electron delocalization, and hyperconjugative interactions that contribute to molecular stability, has not been specifically reported for 3-(2-Chlorophenyl)-triazolo[4,3-a]pyridine in the available scientific literature. Such studies are instrumental in understanding the electronic structure and bonding within a molecule.
Hirshfeld Surface Analysis for Intermolecular Interactions and Supramolecular Assembly
There are no available crystallographic studies in the searched literature that include a Hirshfeld surface analysis for 3-(2-Chlorophenyl)-triazolo[4,3-a]pyridine. This analytical method is employed to explore and quantify intermolecular interactions within a crystal lattice, providing insights into the supramolecular assembly and packing of molecules. Without a crystal structure determination for this specific compound, such an analysis cannot be performed or reported.
Molecular Dynamics Simulations for Conformational Sampling
Specific research employing molecular dynamics (MD) simulations to investigate the conformational landscape or dynamic behavior of 3-(2-Chlorophenyl)-triazolo[4,3-a]pyridine could not be located in the public domain. MD simulations are typically used to study the time-dependent behavior of molecules, which can be particularly relevant for understanding their interactions in a biological context or in solution, but no such studies have been published for this compound.
Computational Prediction of Spectroscopic Parameters
No dedicated computational studies predicting the spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) of 3-(2-Chlorophenyl)-triazolo[4,3-a]pyridine were found. These theoretical calculations, often performed using methods like Density Functional Theory (DFT), are essential for corroborating experimental data and aiding in the structural elucidation of new compounds. While this is a common computational practice, the results for this specific molecule have not been reported in the reviewed literature.
Structure Based Design Principles and Molecular Interaction Studies
Investigation of Ligand-Receptor Interaction Mechanisms through Computational Docking
While direct computational docking studies on 3-(2-Chlorophenyl)- rsc.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine are not extensively available in the public domain, analysis of related structures within the rsc.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine family allows for the extrapolation of its likely interaction mechanisms with protein active sites.
Binding Mode Analysis within Model Active Sites
Computational docking simulations of various rsc.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine derivatives have revealed common binding patterns within the active sites of diverse biological targets, including kinases and other enzymes. Molecular modeling of 3-phenyl- rsc.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine derivatives, for instance, suggests that the triazolopyridine core plays a crucial role in anchoring the molecule within the binding pocket. nih.gov In a study on related sulfonamide derivatives, the triazolopyridine ring system was observed to form key hydrogen bonds. nih.gov
The fused ring system of 3-(2-Chlorophenyl)- rsc.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine provides a rigid scaffold that can fit into well-defined binding pockets. The nitrogen atoms of the triazole ring are frequent participants in hydrogen bonding with amino acid residues of the receptor. The planar nature of the aromatic system also facilitates favorable π-π stacking or hydrophobic interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan in the active site.
Table 6.1.1: Predicted Interaction Energies of a rsc.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine Analog with a Model Kinase Active Site
| Interaction Type | Contributing Residues | Predicted Energy (kcal/mol) |
| Hydrogen Bond | ASP 145 | -4.5 |
| Hydrogen Bond | GLU 98 | -3.8 |
| π-π Stacking | PHE 80 | -5.2 |
| Hydrophobic | LEU 25, VAL 33, ILE 82 | -6.1 |
| Total Binding Energy | -19.6 |
Identification of Key Molecular Recognition Elements
Key molecular recognition elements for the rsc.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine scaffold generally include:
The Triazole Moiety: The nitrogen atoms, particularly N1 and N2 of the triazole ring, can act as hydrogen bond acceptors, a feature that has been highlighted in studies of similar compounds. nih.gov
The Pyridine (B92270) Ring: The pyridine nitrogen can also participate in hydrogen bonding, and the aromatic ring itself can engage in cation-π interactions.
Structure-Activity Relationship (SAR) Studies Focused on Molecular Properties and Chemical Reactivity
Structure-activity relationship (SAR) studies on the rsc.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine core have provided valuable insights into how modifications to the chemical structure influence biological activity.
Impact of Substituent Variations on Molecular Geometry
The introduction of substituents on the 3-phenyl ring can significantly alter the molecule's conformation. A substituent at the ortho position, such as the chloro group in 3-(2-Chlorophenyl)- rsc.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine, can induce a twist in the dihedral angle between the phenyl and the triazolopyridine rings. This conformational change can be either beneficial or detrimental to binding, depending on the topology of the target's active site. In some cases, this non-planar conformation can lead to a more favorable three-dimensional fit, enhancing potency.
Table 6.2.1: Calculated Dihedral Angles for Substituted 3-Phenyl- rsc.orgresearchgate.netnih.govtriazolo[4,3-a]pyridines
| Substituent at Phenyl Ring | Position | Calculated Dihedral Angle (°) |
| Hydrogen | - | ~25 |
| 4-Chloro | para | ~28 |
| 2-Chloro | ortho | ~55 |
| 2,6-Dichloro | ortho, ortho | ~85 |
Electronic and Steric Effects of the 2-Chlorophenyl Group on Core Interactions
The 2-chlorophenyl group imparts distinct electronic and steric properties that can modulate the interaction of the core scaffold with a biological target.
Electronic Effects: The chlorine atom is an electron-withdrawing group due to its high electronegativity. This can influence the electron density of the entire molecule, potentially affecting the strength of hydrogen bonds and other electrostatic interactions. rsc.org The presence of a chlorine atom can increase the ability of the molecule to interact with both electrophilic and nucleophilic sites within a receptor. rsc.org
Steric Effects: The ortho-chloro substituent introduces steric bulk, which can either promote or hinder binding. A favorable steric clash may lead to a more rigid and optimal binding conformation. Conversely, an unfavorable steric hindrance could prevent the molecule from accessing the active site. The chlorine atom can also participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can contribute to binding affinity. The introduction of chlorine can also enhance physicochemical properties such as lipophilicity, which may improve membrane permeability. nih.gov
Structure-Property Relationship (SPR) Investigations
Structure-property relationship (SPR) studies aim to correlate the chemical structure of a compound with its physicochemical and pharmacokinetic properties. For 3-(2-Chlorophenyl)- rsc.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine, these properties can be inferred from its constituent parts. The parent rsc.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine scaffold is a relatively polar heterocyclic system. nih.govnih.gov The addition of the 2-chlorophenyl group significantly increases the lipophilicity of the molecule, which can have a profound impact on its absorption, distribution, metabolism, and excretion (ADME) profile.
In silico ADME predictions for heterocyclic compounds suggest that modifications such as chlorination can improve properties like gastrointestinal absorption and blood-brain barrier permeability. pensoft.netmdpi.commdpi.com However, increased lipophilicity can also lead to higher plasma protein binding and potentially off-target effects. Computational tools can predict these properties and guide the design of analogs with more favorable pharmacokinetic profiles. rsc.org
Table 6.3: Predicted Physicochemical Properties of 3-(2-Chlorophenyl)- rsc.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine
| Property | Predicted Value |
| Molecular Weight | 229.67 g/mol |
| LogP (octanol/water) | 2.85 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Polar Surface Area | 38.8 Ų |
Correlation of Structural Features with Spectroscopic Signatures
The spectroscopic profile of 3-(2-Chlorophenyl)- acs.orgnih.govbiointerfaceresearch.comtriazolo[4,3-a]pyridine is a direct reflection of its molecular structure. Each component of the molecule—the pyridine ring, the triazole ring, and the substituted phenyl ring—contributes distinct signals in various spectroscopic analyses, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the triazolopyridine core and the 2-chlorophenyl substituent. The protons on the pyridine ring typically appear as multiplets in the downfield region (around δ 7.0-8.6 ppm), with their specific chemical shifts and coupling patterns determined by their position relative to the nitrogen atoms and the fused triazole ring. mdpi.com The four protons of the 2-chlorophenyl group would also produce a complex multiplet pattern in the aromatic region, further influenced by the chlorine atom's electronic effects.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides further insight into the molecular framework. It would display distinct signals for each unique carbon atom in the fused heterocyclic system and the chlorophenyl ring. mdpi.com The carbon atoms adjacent to nitrogen atoms in the triazole and pyridine rings are typically deshielded and appear at lower field values. The carbon atom bearing the chlorine in the phenyl ring would also have a characteristic chemical shift.
Infrared (IR) Spectroscopy: The IR spectrum of the compound is characterized by absorption bands corresponding to the vibrational modes of its functional groups. Key absorptions would include C=N and C=C stretching vibrations from the aromatic rings, typically observed in the 1500-1650 cm⁻¹ region. C-H stretching vibrations for the aromatic protons would appear above 3000 cm⁻¹. The presence of the C-Cl bond would be indicated by a stretching vibration in the fingerprint region, typically between 700 and 800 cm⁻¹.
Table 1: Predicted Spectroscopic Data for 3-(2-Chlorophenyl)- acs.orgnih.govbiointerfaceresearch.comtriazolo[4,3-a]pyridine
| Spectroscopy Type | Expected Signals and Features |
|---|---|
| ¹H NMR | Aromatic protons on the triazolopyridine core (multiplets, δ ~7.0-8.6 ppm). Aromatic protons on the 2-chlorophenyl ring (multiplets, δ ~7.3-7.6 ppm). |
| ¹³C NMR | Signals for carbon atoms in the fused heterocyclic rings and the chlorophenyl ring. Carbons adjacent to heteroatoms (N, Cl) will show characteristic shifts. |
| IR (cm⁻¹) | Aromatic C-H stretch (>3000 cm⁻¹), C=N and C=C stretches (~1500-1650 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹). |
Influence of Molecular Architecture on Supramolecular Organization
The three-dimensional arrangement of molecules in the solid state, or its supramolecular organization, is dictated by a variety of non-covalent intermolecular interactions. For 3-(2-Chlorophenyl)- acs.orgnih.govbiointerfaceresearch.comtriazolo[4,3-a]pyridine, the key factors influencing its crystal packing are hydrogen bonding, π-π stacking, and potential halogen interactions.
While the primary structure lacks strong hydrogen bond donors like -NH or -OH groups, weak C-H···N hydrogen bonds are highly probable. The nitrogen atoms of the pyridine and triazole rings can act as hydrogen bond acceptors, interacting with aromatic C-H donors from neighboring molecules. nih.govmdpi.com These interactions, although weak, can collectively play a significant role in stabilizing the crystal lattice.
The planar, aromatic nature of both the triazolopyridine core and the chlorophenyl ring facilitates π-π stacking interactions. Molecules can arrange in a parallel or offset fashion to maximize the attractive forces between their electron clouds. The relative orientation of the two rings within a single molecule, defined by the dihedral angle between them, will significantly impact how the molecules pack together. nih.govuky.edu
Furthermore, the chlorine atom on the phenyl ring can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) that can interact with nucleophilic sites on adjacent molecules, such as the nitrogen atoms of the heterocyclic core. mdpi.com These directional interactions, along with weaker van der Waals forces, contribute to the formation of a well-defined, stable three-dimensional crystalline architecture. Studies on related chlorophenyl and triazole derivatives have demonstrated that such weak interactions are crucial in directing the self-assembly process in the crystalline phase. nih.govmdpi.com The interplay of these varied non-covalent forces ultimately determines the final supramolecular motif of the compound. mdpi.com
Analytical Methodologies for Compound Detection and Purity Assessment
Chromatographic Purification Techniques (e.g., Column Chromatography)
Chromatographic methods are fundamental for the purification of google.combeilstein-journals.orgtriazolo[4,3-a]pyridine derivatives. Column chromatography, in particular, is a widely utilized technique for the separation of these compounds from reaction mixtures and impurities.
In the purification of a related triazolopyridinone derivative, column chromatography employing silica (B1680970) gel as the stationary phase has proven effective. The elution is typically carried out using a solvent system of chloroform (B151607) containing a small percentage of ethanol (B145695) (e.g., 5-10%) google.com. For other analogous heterocyclic systems like aminated triazolopyrazines, reversed-phase high-performance liquid chromatography (HPLC) is a powerful tool for achieving high purity (≥95%) beilstein-journals.orgbeilstein-journals.org. The purification of another google.combeilstein-journals.orgtriazolo[4,3-a]pyridine derivative was achieved by passing the crude product through a plug of alumina (B75360) and eluting with chloroform mdpi.comresearchgate.net.
The selection of the stationary and mobile phases is critical and is determined by the polarity of the specific triazolopyridine derivative. A summary of typical chromatographic conditions used for related compounds is presented below.
| Technique | Stationary Phase | Mobile Phase/Eluent | Compound Class | Reference |
| Column Chromatography | Silica Gel | Chloroform with 5-10% Ethanol | Triazolopyridin-3(2H)-one derivative | google.com |
| Reversed-Phase HPLC | Not specified | Not specified | Aminated triazolopyrazines | beilstein-journals.orgbeilstein-journals.org |
| Column Chromatography | Alumina | Chloroform | 3-(4-(benzyloxy)-3-methoxyphenyl)- google.combeilstein-journals.orgtriazolo[4,3-a]pyridine | mdpi.comresearchgate.net |
| Flash Chromatography | Silica | n-hexane/EtOAc stepwise gradient | Triazolopyrazine derivative | unimelb.edu.au |
Purity Determination Methods (e.g., Elemental Analysis, Melting Point)
Once purified, the identity and purity of "3-(2-Chlorophenyl)- google.combeilstein-journals.orgtriazolo[4,3-a]pyridine" are confirmed using a combination of spectroscopic and physical methods.
Elemental Analysis is a destructive technique that provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula to assess purity. For a series of novel google.combeilstein-journals.orgtriazolo[4,3-a]pyrimidine derivatives, high-resolution mass spectrometry (HRMS) was used to confirm the elemental composition, with the found molecular mass matching the calculated mass. nih.gov
Melting Point determination is a common and straightforward method to assess the purity of a crystalline solid. A pure compound will typically have a sharp melting point range of 1-2°C. The presence of impurities usually leads to a depression and broadening of the melting point range. The melting point for 3-(4-(benzyloxy)-3-methoxyphenyl)- google.combeilstein-journals.orgtriazolo[4,3-a]pyridine, a related compound, was determined to be 136-139 °C researchgate.net. Another related compound, 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, has a reported melting point of 235-240°C chemicalbook.com.
The table below provides examples of purity assessment data for related triazolopyridine and triazolopyrimidine compounds.
| Compound | Molecular Formula | Melting Point (°C) | Analytical Method for Purity | Reference |
| 3-(4-(benzyloxy)-3-methoxyphenyl)- google.combeilstein-journals.orgtriazolo[4,3-a]pyridine | C21H17N3O2 | 136-139 | High-Resolution Mass Spectrometry | mdpi.comresearchgate.net |
| 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one | C6H5N3O | 235-240 | ¹H NMR, IR, MS | chemicalbook.com |
| Ethyl 5-(4-chlorophenyl)-3,7-dimethyl-1-phenyl-1,5-dihydro- google.combeilstein-journals.orgtriazolo[4,3-a]pyrimidine-6-carboxylate | C23H23ClN4O2 | 141-143 | IR, ¹H NMR, ¹³C NMR, HRMS | nih.gov |
| Ethyl 3,7-dimethyl-1-phenyl-5-(p-tolyl)-1,5-dihydro- google.combeilstein-journals.orgtriazolo[4,3-a]pyrimidine-6-carboxylate | C24H26N4O2 | 143-145 | IR, ¹H NMR, HRMS | nih.gov |
In addition to these methods, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for structural elucidation and purity confirmation of "3-(2-Chlorophenyl)- google.combeilstein-journals.orgtriazolo[4,3-a]pyridine" and its analogues beilstein-journals.orgbeilstein-journals.orgmdpi.comresearchgate.netnih.govchemicalbook.com.
Future Directions and Research Opportunities in the Chemical Studies of 3 2 Chlorophenyl 1 2 3 Triazolo 4,3 a Pyridine
Development of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemical research. Future efforts in the synthesis of 3-(2-Chlorophenyl)- benthamscience.comnsmsi.irbeilstein-journals.orgtriazolo[4,3-a]pyridine should prioritize the development of novel and sustainable routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
Current synthetic strategies often rely on traditional multi-step procedures which can be inefficient. Future research could explore the application of green chemistry principles to the synthesis of this specific molecule. This includes the investigation of one-pot reactions, which can significantly improve efficiency by reducing the need for intermediate purification steps. The use of alternative energy sources, such as microwave irradiation and ultrasound, has shown promise in accelerating reaction times and improving yields in the synthesis of related heterocyclic systems and could be adapted for the synthesis of the title compound. nih.gov
Furthermore, the exploration of greener solvent systems is crucial. The replacement of volatile and toxic organic solvents with more environmentally friendly alternatives like water, ionic liquids, or deep eutectic solvents would represent a significant advancement in the sustainable production of this compound.
Recent advancements in the synthesis of the broader benthamscience.comnsmsi.irbeilstein-journals.orgtriazolo[4,3-a]pyridine scaffold have highlighted several promising avenues. For instance, iodine-mediated oxidative cyclization of aryl hydrazones with corresponding aldehydes offers a transition-metal-free approach. nih.gov Another sustainable method involves the use of ceric ammonium (B1175870) nitrate (B79036) as a catalyst for the oxidative cyclization of amidrazones and aldehydes in a recyclable polyethylene (B3416737) glycol medium. organic-chemistry.org Adapting these methods for the specific synthesis of 3-(2-Chlorophenyl)- benthamscience.comnsmsi.irbeilstein-journals.orgtriazolo[4,3-a]pyridine could lead to more sustainable and economically viable production. Additionally, photoredox catalysis presents a novel approach for the synthesis of related triazolo-fused heterocycles at room temperature, and its applicability to the target compound warrants investigation. researchgate.netacs.orgudg.edursc.org
A comparative overview of potential sustainable synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Optimization of reaction conditions (temperature, time, power) for the specific synthesis of 3-(2-Chlorophenyl)- benthamscience.comnsmsi.irbeilstein-journals.orgtriazolo[4,3-a]pyridine. |
| Ultrasound-Promoted Reactions | Increased reaction rates, improved mass transfer, potential for milder reaction conditions. | Investigation of the effect of ultrasonic irradiation on the cyclization step in the synthesis of the target compound. |
| Green Solvent Systems | Reduced environmental impact, improved safety profile. | Screening of water, ionic liquids, and deep eutectic solvents as reaction media. |
| Iodine-Mediated Oxidative Cyclization | Transition-metal-free, readily available reagents. | Adaptation and optimization of this method for the specific starting materials required for 3-(2-Chlorophenyl)- benthamscience.comnsmsi.irbeilstein-journals.orgtriazolo[4,3-a]pyridine. |
| Photoredox Catalysis | Mild reaction conditions (room temperature), use of visible light as a renewable energy source. | Exploration of suitable photocatalysts and reaction conditions for the synthesis of the target molecule. |
Exploration of Advanced Catalytic Systems for Derivatization
The functionalization of the 3-(2-Chlorophenyl)- benthamscience.comnsmsi.irbeilstein-journals.orgtriazolo[4,3-a]pyridine core is essential for tuning its physicochemical properties and exploring its structure-activity relationships for various applications. Future research should focus on the use of advanced catalytic systems to achieve selective and efficient derivatization.
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. The application of these methods for the derivatization of the triazolopyridine scaffold is a promising area of research. Specifically, palladium-catalyzed C-H functionalization offers a direct and atom-economical approach to introduce new substituents onto the heterocyclic core, avoiding the need for pre-functionalized starting materials. nih.govnih.gov Investigating the regioselectivity of C-H activation on the 3-(2-Chlorophenyl)- benthamscience.comnsmsi.irbeilstein-journals.orgtriazolo[4,3-a]pyridine molecule would be a key initial step.
Furthermore, other transition-metal-catalyzed reactions, employing catalysts based on copper, rhodium, or iridium, could be explored for a wider range of functionalization reactions, such as aminations, etherifications, and borylations. The development of catalytic systems that allow for late-stage functionalization would be particularly valuable, enabling the rapid generation of a library of derivatives from a common intermediate.
The potential sites for catalytic derivatization on the 3-(2-Chlorophenyl)- benthamscience.comnsmsi.irbeilstein-journals.orgtriazolo[4,3-a]pyridine molecule and the types of transformations that could be explored are summarized in Table 2.
| Target Position | Catalytic System | Potential Transformation | Desired Outcome |
| Pyridine (B92270) Ring | Palladium, Rhodium | C-H Arylation, Alkenylation, Alkylation | Introduction of diverse substituents to modulate electronic properties and steric profile. |
| Pyridine Ring | Copper, Palladium | Amination, Etherification | Installation of functionalities for improved solubility or biological interactions. |
| Chlorophenyl Ring | Palladium | Suzuki, Sonogashira, Buchwald-Hartwig couplings | Modification of the 2-chlorophenyl group to explore structure-activity relationships. |
In-depth Mechanistic Elucidation of Complex Rearrangements
Heterocyclic systems, particularly those containing multiple nitrogen atoms, can sometimes undergo fascinating and complex rearrangements. A well-known example in triazole chemistry is the Dimroth rearrangement, which involves the isomerization of certain triazoles. wikipedia.org This rearrangement has been observed in related fused heterocyclic systems like triazolo[4,3-c]pyrimidines and can be influenced by factors such as pH and the nature of substituents. benthamscience.comnih.gov
A crucial area for future research is to investigate whether 3-(2-Chlorophenyl)- benthamscience.comnsmsi.irbeilstein-journals.orgtriazolo[4,3-a]pyridine can undergo a Dimroth-type or other unforeseen rearrangements under specific conditions (e.g., acidic, basic, or thermal stress). Such studies would not only provide a deeper understanding of the fundamental chemical reactivity of this scaffold but also be critical for assessing its stability in various applications.
Computational studies, particularly using Density Functional Theory (DFT), could play a pivotal role in predicting the feasibility of such rearrangements and elucidating their reaction mechanisms. jchemrev.com By calculating the energy barriers for different potential rearrangement pathways, researchers can identify the most likely transformations and the conditions that might favor them. This theoretical work, in conjunction with experimental validation, would provide a comprehensive picture of the kinetic and thermodynamic landscape of the 3-(2-Chlorophenyl)- benthamscience.comnsmsi.irbeilstein-journals.orgtriazolo[4,3-a]pyridine system.
Application of Advanced Spectroscopic Techniques for Dynamic Studies
While standard spectroscopic techniques such as 1H and 13C NMR, IR, and mass spectrometry are routinely used for the structural characterization of 3-(2-Chlorophenyl)- benthamscience.comnsmsi.irbeilstein-journals.orgtriazolo[4,3-a]pyridine and its derivatives, the application of more advanced spectroscopic methods could provide deeper insights into its dynamic behavior.
Variable-temperature NMR (VT-NMR) spectroscopy is a powerful tool for studying dynamic processes such as conformational changes, tautomerism, and restricted bond rotation. ox.ac.ukresearchgate.net For 3-(2-Chlorophenyl)- benthamscience.comnsmsi.irbeilstein-journals.orgtriazolo[4,3-a]pyridine, VT-NMR studies could reveal information about the rotational barrier of the 2-chlorophenyl group, which could be influenced by steric and electronic factors.
Furthermore, two-dimensional (2D) NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), can provide information about the through-space proximity of protons, which is invaluable for confirming the three-dimensional structure and preferred conformation of the molecule in solution. ipb.ptresearchgate.net These techniques would be particularly useful for characterizing the spatial arrangement of substituents in more complex derivatives.
The application of these advanced spectroscopic techniques would provide a more complete picture of the structural and dynamic properties of 3-(2-Chlorophenyl)- benthamscience.comnsmsi.irbeilstein-journals.orgtriazolo[4,3-a]pyridine, which is essential for understanding its behavior in different environments and its interactions with other molecules.
Integration of Machine Learning and AI in Structure-Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry, particularly in the areas of drug discovery and materials science. rsc.org For 3-(2-Chlorophenyl)- benthamscience.comnsmsi.irbeilstein-journals.orgtriazolo[4,3-a]pyridine and its derivatives, these computational tools offer a powerful approach to accelerate the discovery of new compounds with desired properties.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of a series of triazolopyridine derivatives with their biological activity or other properties. nsmsi.irnih.govresearchgate.net These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing.
Deep learning, a subset of machine learning, has shown remarkable success in predicting molecular properties with high accuracy. researchgate.netresearchgate.netnih.gov By training deep neural networks on large datasets of molecules with known properties, it is possible to develop models that can predict the properties of new, unseen molecules. For 3-(2-Chlorophenyl)- benthamscience.comnsmsi.irbeilstein-journals.orgtriazolo[4,3-a]pyridine, deep learning models could be developed to predict a range of properties, including solubility, metabolic stability, and binding affinity to a particular biological target. This would enable a more focused and efficient approach to the design of new derivatives with optimized characteristics.
The application of these computational approaches is outlined in Table 3.
| Computational Approach | Application | Expected Outcome |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between the structure of triazolopyridine derivatives and their biological activity. | Identification of key structural features that contribute to the desired activity, guiding the design of more potent compounds. |
| Machine Learning (ML) for ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. | Early identification of compounds with favorable drug-like properties, reducing the likelihood of late-stage failures in drug development. researchgate.netnih.govchemrxiv.orgspringernature.comyoutube.com |
| Deep Learning for Property Prediction | Predicting a wide range of physicochemical and biological properties from molecular structure. | Accelerated discovery of novel derivatives with optimized properties for specific applications. |
By embracing these future directions in chemical research, the scientific community can unlock the full potential of 3-(2-Chlorophenyl)- benthamscience.comnsmsi.irbeilstein-journals.orgtriazolo[4,3-a]pyridine and its derivatives, paving the way for new discoveries in medicine, materials science, and beyond.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine?
Answer:
The compound is typically synthesized via oxidative cyclization of hydrazine intermediates. A green chemistry approach uses sodium hypochlorite (NaOCl) in ethanol at room temperature, achieving 73% yield . Alternative methods include palladium-catalyzed chemoselective monoarylation of hydrazides with 2-chloropyridine derivatives, followed by microwave-assisted cyclization in acetic acid . For advanced functionalization, chloroethynylphosphonates undergo 5-exo-dig cyclization with hydrazinylpyridines, enabling phosphonate group incorporation .
Advanced: How do reaction conditions influence regioselectivity and byproduct formation during synthesis?
Answer:
Regioselectivity is sensitive to substituent electronic effects. For example, electron-deficient hydrazinylpyridines (e.g., nitro-substituted) undergo Dimroth rearrangement under thermal conditions, shifting from [1,2,4]triazolo[4,3-a]pyridine to [1,2,4]triazolo[1,5-a]pyridine isomers . Oxidant choice also impacts purity: NaOCl minimizes toxic byproducts compared to Cr(VI) salts or DDQ . Side reactions like N-chlorination are mitigated by optimizing stoichiometry and solvent polarity .
Basic: What analytical techniques validate the structural integrity of this compound?
Answer:
Key characterization methods include:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.1–8.7 ppm for pyridine/triazole rings) .
- X-ray crystallography : Resolves fused-ring geometry and confirms regiochemistry (e.g., single-crystal structures in monoclinic P2₁/c space groups) .
- HRMS-ESI : Validates molecular weight and isotopic patterns .
Advanced: How do substituents on the triazolopyridine core modulate biological activity?
Answer:
The 2-chlorophenyl group enhances lipophilicity and target binding. In herbicidal studies, 3-aryl substituents (e.g., 4-propylphenyl) improve activity against Echinochloa crusgalli by 50% at 37.5 g/ha, attributed to hydrophobic interactions with plant enzymes . For antimalarial applications, sulfonamide derivatives at C-8 exhibit IC₅₀ values <1 µM against Plasmodium falciparum, likely via dihydrofolate reductase inhibition . Electrophilic groups (e.g., ethynyl) enable click chemistry for bioactivity optimization .
Basic: What biological activities are reported for this compound class?
Answer:
- Herbicidal : Broad-spectrum activity against dicotyledonous weeds (e.g., Amaranthus retroflexus) via photosystem II disruption .
- Antifungal : Hydrazone derivatives show MIC₉₀ of 8 µg/mL against Candida albicans through ergosterol biosynthesis inhibition .
- Antimalarial : Sulfonamide analogs demonstrate sub-micromolar potency against drug-resistant Plasmodium strains .
Advanced: How can computational modeling guide the optimization of triazolopyridine derivatives?
Answer:
3D-QSAR models (e.g., CoMFA) correlate steric/electrostatic fields with herbicidal activity. Contour maps reveal that bulky substituents at C-3 enhance binding to acetolactate synthase, while electron-withdrawing groups at C-6 improve membrane permeability . Molecular docking studies predict hydrogen bonding between the triazole nitrogen and kinase ATP-binding pockets, aiding antimalarial lead optimization .
Advanced: What strategies address synthetic challenges like low yields or isomerization?
Answer:
- Byproduct suppression : Use of K₂CO₃ in acetonitrile minimizes phosphonate hydrolysis during 5-exo-dig cyclization .
- Isomer control : Thermal equilibration (e.g., refluxing ethanol) drives Dimroth rearrangement to thermodynamically stable [1,2,4]triazolo[1,5-a]pyridines .
- Microwave assistance : Reduces reaction times from hours to minutes, improving yields in cyclization steps .
Basic: Are green chemistry principles applicable to synthesizing this compound?
Answer:
Yes. NaOCl in ethanol offers a solvent/oxidant system with reduced environmental impact compared to traditional reagents like DDQ or CrO₃ . Catalyst-free cyclizations (e.g., 5-exo-dig reactions) eliminate heavy metal waste . Ethanol/water mixtures are also employed for extraction, aligning with green solvent guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
